2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide
Description
2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide is a synthetic acetamide derivative characterized by a dichlorophenoxy aromatic ring and a dimethylaminophenylpropyl side chain. The dimethylaminophenylpropyl moiety introduces a tertiary amine functional group, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-23(2)16-8-5-14(6-9-16)4-3-11-22-19(24)13-25-18-10-7-15(20)12-17(18)21/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCWVARZFYOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{19}Cl_{2}N_{1}O_{2}
- Molecular Weight : 334.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its activity is comparable to standard antibiotics.
- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects, potentially acting on the central nervous system.
- Anticancer Effects : The compound has been evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in pain perception and bacterial growth inhibition.
Potential Mechanisms:
- σ1 Receptor Modulation : Similar compounds have been shown to exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection.
- Inhibition of Bacterial Cell Wall Synthesis : The dichlorophenoxy group may play a role in disrupting bacterial cell wall integrity.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives, including those similar to the target compound. The results indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | S. aureus |
| Compound B | 10 | E. coli |
| Target Compound | 8 | S. aureus |
Analgesic Activity
In another study focused on pain management, the compound was tested in animal models using the formalin test. Results showed that administration of the compound significantly reduced pain responses compared to controls, suggesting potential for development as an analgesic agent .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate favorable properties:
Comparison with Similar Compounds
a. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Substituted with a chloro group, methoxymethyl, and diethylphenyl.
- Use : Pre-emergent herbicide targeting grasses and broadleaf weeds.
- Comparison: Unlike the target compound, alachlor lacks the dichlorophenoxy group and dimethylaminophenylpropyl chain. Its methoxymethyl group enhances soil mobility, while the target compound’s bulky dimethylamino group may reduce environmental leaching but improve target specificity .
b. Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Structure : Features a propoxyethyl side chain and diethylphenyl group.
- Use : Herbicide for rice paddies.
- Comparison: The propoxyethyl chain in pretilachlor increases hydrophobicity, favoring aquatic applications.
Pharmacologically Relevant Analogues
a. N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide
- Structure: Substituted with a fluorophenyl group instead of dichlorophenoxy.
- Use : Investigated in pharmaceutical research (exact application unspecified).
- Comparison: The fluorine atom’s electronegativity may enhance binding to aromatic receptors (e.g., GPCRs), whereas the dichlorophenoxy group in the target compound could increase steric hindrance or alter metabolic pathways .
b. Piperamide (N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]acetamide)
- Structure: Contains a piperazinyl ring and dimethylaminopropyl chain.
- Use : Anti-infective agent.
- Comparison: The piperazine ring in piperamide facilitates interaction with bacterial or fungal targets, while the target compound’s dichlorophenoxy group may prioritize agrochemical efficacy over antimicrobial activity .
Substituent-Driven Property Analysis
- Key Findings: LogP Trends: Bulky aromatic groups (e.g., dichlorophenoxy) increase hydrophobicity, impacting membrane permeability. The target compound’s LogP (~3.8) suggests moderate bioavailability, intermediate between alachlor (3.1) and N-(2-chlorophenyl) analogue (4.2). Substituent Impact: Dimethylamino groups enhance solubility in polar solvents compared to purely alkylated analogues (e.g., pretilachlor). Dichlorophenoxy may confer UV stability but raise ecotoxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
